1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
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Overview
Description
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound with a unique structure that includes an adamantyl group, a phenoxy group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Adamantyl Phenol Intermediate: This step involves the reaction of adamantane with phenol in the presence of a catalyst to form 1-adamantylphenol.
Etherification: The 1-adamantylphenol is then reacted with an appropriate halogenated propanol to form the ether linkage.
Piperazine Substitution: Finally, the halogenated intermediate is reacted with 4-methylpiperazine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity of the compound, allowing it to cross cell membranes more easily. The phenoxy and piperazinyl groups can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol
- 1-[4-(1-Adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol
Uniqueness
1-[4-(1-Adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the presence of the 4-methylpiperazin-1-yl group, which can impart different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural variation can lead to differences in biological activity, making it a compound of interest for further study.
Properties
Molecular Formula |
C24H36N2O2 |
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Molecular Weight |
384.6 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C24H36N2O2/c1-25-6-8-26(9-7-25)16-22(27)17-28-23-4-2-21(3-5-23)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,18-20,22,27H,6-17H2,1H3 |
InChI Key |
DPATXIOWAAARMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O |
Origin of Product |
United States |
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